molecular formula C10H10BrN3O B6636800 1-(4-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol

1-(4-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol

Cat. No. B6636800
M. Wt: 268.11 g/mol
InChI Key: UUHIFVTWXULGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol, commonly known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BTE belongs to the class of triazole derivatives, which have been widely investigated for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of BTE is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. BTE has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and to induce the expression of pro-apoptotic proteins such as Bax and caspases.
Biochemical and Physiological Effects
BTE has been found to have a low toxicity profile and to be well-tolerated in animal studies. However, further research is needed to determine its long-term safety and potential side effects. BTE has been shown to have antioxidant properties and to reduce inflammation in animal models, suggesting a potential role in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BTE is relatively easy to synthesize and has a high purity level, making it a suitable compound for laboratory experiments. However, BTE has limited solubility in water, which may pose challenges in certain experimental settings. Moreover, the exact concentration and dosage of BTE required for specific biological effects are not well-established and may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on BTE. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and oxidative stress-related disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of BTE and to optimize its pharmacological properties for clinical applications. Finally, the development of novel BTE derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.

Synthesis Methods

BTE can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethyl-1,3-dihydro-2H-pyrazol-5-one. Finally, the triazole ring is introduced through the reaction of the pyrazolone intermediate with sodium azide and copper sulfate.

Scientific Research Applications

BTE has been found to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that BTE can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Moreover, BTE has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

1-(4-bromophenyl)-2-(1,2,4-triazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHIFVTWXULGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NN=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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